molecular formula C8H4F3N B13165299 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile

2,2-Difluoro-2-(2-fluorophenyl)acetonitrile

Cat. No.: B13165299
M. Wt: 171.12 g/mol
InChI Key: YNDXGFAYAOCVJL-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of two fluorine atoms and a nitrile group attached to a phenyl ring, making it a highly reactive and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with difluorocarbene precursors. One common method includes the use of difluoromethylating agents such as trimethylsilyl difluoromethyl sulfone under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized temperature and pressure conditions are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Difluoro-2-(2-fluorophenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects in various applications .

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile
  • Difluoro(trimethylsilyl)acetonitrile

Comparison: 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is unique due to the position of the fluorine atoms on the phenyl ring, which influences its reactivity and stability. Compared to its analogs, this compound exhibits distinct chemical behavior, making it suitable for specific applications in research and industry .

Biological Activity

2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in drug design often enhances pharmacokinetic properties, including metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes two fluorine atoms attached to a carbon adjacent to a nitrile group, which is further connected to a 2-fluorophenyl ring. This configuration can influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The difluoro and nitrile groups facilitate specific binding interactions with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activities due to its structural similarities with known ligands.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluorinated compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria. A comparative study highlighted that certain fluorinated derivatives demonstrated higher potency than traditional antibiotics.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli< 10 µg/mL
Similar Fluorinated CompoundsS. pneumoniae< 5 µg/mL

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values indicate a promising therapeutic index.

Cell LineIC50 (µM)Selectivity Index
MCF-715>10
HepG220>8

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various fluorinated compounds, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study reported a significant reduction in cell viability in treated groups compared to controls.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific kinases involved in cancer proliferation. Molecular docking studies suggested strong binding affinity, indicating that it could serve as a lead compound for developing kinase inhibitors.

Properties

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

2,2-difluoro-2-(2-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H4F3N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H

InChI Key

YNDXGFAYAOCVJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)(F)F)F

Origin of Product

United States

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